molecular formula C17H19FN2O3S B2648878 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1797282-05-3

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2648878
CAS No.: 1797282-05-3
M. Wt: 350.41
InChI Key: FUZLRTDPJAJKLQ-UHFFFAOYSA-N
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Description

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, methoxypropyl, and thiophenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorophenyl-2-methoxypropylamine and thiophen-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include the use of organic solvents like dichloromethane, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)acetamide
  • N-(2-fluorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)propionamide
  • N-(2-fluorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)butyramide

Uniqueness

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-17(23-2,13-7-3-4-8-14(13)18)11-20-16(22)15(21)19-10-12-6-5-9-24-12/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZLRTDPJAJKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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